3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine
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Overview
Description
3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a pyrrolopyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Construction of the Pyridazine Ring: The pyridazine ring is formed by reacting appropriate hydrazine derivatives with diketones or other suitable precursors.
Attachment of the Pyrrolopyrimidine Moiety: The pyrrolopyrimidine moiety is introduced through nucleophilic substitution reactions, often involving halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile
Uniqueness
3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is unique due to its specific combination of pyrazole, pyridazine, and pyrrolopyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H17N9 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H17N9/c1-5-21-26(7-1)15-3-2-14(22-23-15)24-8-10-25(11-9-24)17-13-4-6-18-16(13)19-12-20-17/h1-7,12H,8-11H2,(H,18,19,20) |
InChI Key |
DCNQLSSONYMFKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC=NC5=C4C=CN5 |
Origin of Product |
United States |
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